molecular formula C6H12O3 B1607680 (R)-ethyl 2-methoxypropanoate CAS No. 40105-20-2

(R)-ethyl 2-methoxypropanoate

Cat. No.: B1607680
CAS No.: 40105-20-2
M. Wt: 132.16 g/mol
InChI Key: WHRLOJCOIKOQGL-RXMQYKEDSA-N
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Description

The Pivotal Role of Chiral Esters in Advanced Organic Synthesis and Materials Science

Chiral esters are indispensable tools in modern chemistry, playing a crucial role in the synthesis of complex, stereochemically defined molecules. Chirality, or the "handedness" of a molecule, is a fundamental concept in many areas of science, particularly in pharmaceutical and materials science. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity or its physical properties in a material.

In organic synthesis, chiral esters serve as key intermediates for producing a wide array of valuable compounds. scbt.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. scbt.com The ester functional group provides a site for a variety of chemical transformations, while the chiral center directs the stereochemical outcome of these reactions, allowing for the selective formation of a desired enantiomer or diastereomer. This stereocontrol is critical in drug development, where often only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful.

The utility of chiral esters extends to materials science, where they are used as monomers for the synthesis of advanced polymers and as components in the creation of liquid crystals and other functional materials. researchgate.net The defined stereochemistry of these esters translates into the macroscopic properties of the resulting materials, influencing characteristics such as their thermal behavior, mechanical strength, and optical properties. The development of new and efficient methods for the synthesis of chiral esters, such as through asymmetric hydrogenation or enzymatic resolutions, continues to be an active area of research, highlighting their sustained importance. researchgate.netacs.orgnih.gov

Specific Academic Significance of (R)-Ethyl 2-Methoxypropanoate as a Chiral Building Block

This compound, with its defined stereocenter at the second carbon, is a valuable chiral building block for the synthesis of more complex molecules. bldpharm.com Its structure, containing both an ester and a methoxy (B1213986) group, provides multiple points for chemical modification. This allows for its incorporation into a variety of molecular scaffolds, making it a useful starting material for the synthesis of natural products and other biologically active compounds.

The academic significance of this compound lies in its application in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The inherent chirality of this compound can be transferred to new stereocenters during a chemical reaction, a process known as chirality transfer. This makes it a valuable tool for chemists seeking to build complex molecules with a high degree of stereochemical control.

Below are some of the key physical and chemical properties of this compound:

PropertyValue
CAS Number 40105-20-2
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Boiling Point 160 °C
Refractive Index 1.397-1.399
Vapor Pressure 2.44 mmHg at 25°C
Table 1: Physical Properties of this compound. bldpharm.comlookchem.com

The spectroscopic data for this compound is essential for its characterization and for monitoring its transformations in chemical reactions.

Spectroscopic DataInformation
SMILES Code CC@@HC(OCC)=O
Table 2: Spectroscopic Information for this compound. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRLOJCOIKOQGL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369953
Record name AG-F-41887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40105-20-2
Record name AG-F-41887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R Ethyl 2 Methoxypropanoate and Analogous Chiral Propanoates

Asymmetric Synthetic Approaches

Asymmetric synthesis provides powerful tools for accessing enantiomerically pure compounds. These methods utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction, converting achiral starting materials into chiral products. cutm.ac.in

Catalytic Asymmetric Hydrogenation Strategies

A primary route to chiral α-hydroxyesters, which can be precursors to 2-alkoxypropanoates, is the asymmetric hydrogenation of α-ketoesters like ethyl pyruvate (B1213749) (ethyl 2-oxopropanoate). wikipedia.org This reaction is often catalyzed by heterogeneous noble metal catalysts, such as platinum or rhodium, modified with a chiral agent. wikipedia.orgacs.org Cinchona alkaloids, like cinchonidine (B190817) and quinidine, are commonly used as chiral modifiers. wikipedia.orgbuchler-gmbh.com

The effectiveness of this method depends on several factors, including the catalyst support, metal particle size, and reaction conditions. For instance, platinum nanoparticles supported on carbon nanotubes have demonstrated high turnover frequencies in the hydrogenation of ethyl pyruvate. acs.org Similarly, the mean particle size of rhodium on alumina (B75360) has been shown to significantly influence the enantioselectivity of the reaction. acs.org The choice of solvent and additives, such as acetic acid, also plays a crucial role in optimizing both conversion and enantiomeric excess (ee). acs.org

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Propanoate Precursors

Prochiral Substrate Catalyst System Chiral Modifier Enantiomeric Excess (ee) Reference
Ethyl Pyruvate Pt/SiO₂ Cinchonidine Not specified wikipedia.org
Ethyl 2-oxopropanoate Platinum/Aluminiumoxide Quinidine Base Not specified buchler-gmbh.com
Ethyl 2-oxo-4-phenylbutyrate Pt on Alumina-Carbon Cinchonidine Derivative 85% acs.org

Organocatalytic Asymmetric Additions

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. For the synthesis of analogous chiral propanoates, organocatalytic methods like asymmetric Michael additions have been employed. For example, the synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was achieved through a Michael addition of ethyl isobutyrate to N-phenylmaleimide using methylated L-proline as the organocatalyst, resulting in a high yield. mdpi.com While not a direct synthesis of (R)-ethyl 2-methoxypropanoate, this demonstrates the potential of organocatalysis in creating chiral centers in propanoate structures.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric synthesis. sigmaaldrich.com

For the synthesis of chiral 2-hydroxy and 2-alkoxy acids, precursors to the target esters, chiral auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) and oxazolidinones have been effective. wikipedia.org For example, a chiral auxiliary can be attached to a glyoxylic acid derivative, followed by a stereoselective reaction such as an alkylation or an aldol (B89426) reaction. wikipedia.orgnih.gov The diastereoselectivity is controlled by the chiral environment of the auxiliary. Subsequent cleavage of the auxiliary yields the enantiomerically enriched acid, which can then be esterified and alkylated to give the final product, this compound. The use of non-cross-linked polystyrene-supported 2-imidazolidinone auxiliaries has shown excellent diastereocontrol (>99% de) in asymmetric alkylation reactions to produce highly optically pure carboxylic acids. beilstein-journals.org

Racemization Control in Stereoselective Transformations

Maintaining the stereochemical integrity of the desired enantiomer is critical throughout a synthetic sequence. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur under various conditions, such as during cleavage of a chiral auxiliary or in subsequent reaction steps. beilstein-journals.org

In peptide synthesis, for instance, the use of specific N-terminal protecting groups like the 2-nitrobenzenesulfonyl (Ns) group has been shown to suppress racemization at the α-stereogenic center during coupling reactions. rsc.org This is achieved by promoting the formation of a sulfonamide anion, which prevents the deprotonation that leads to racemization. rsc.org While this example is from a different field, the principle of choosing reaction conditions and protecting groups that avoid the formation of planar, achiral intermediates (like enolates) is a general strategy to prevent racemization in the synthesis of chiral propanoates. Unexpected racemization has been observed during the cleavage of polymer-supported auxiliaries with reagents like LiAlH₄ and NaOMe, highlighting the need for careful selection of cleavage conditions. beilstein-journals.org

Ligand Design and Electronic/Steric Effects in Asymmetric Catalysis

In homogeneous asymmetric catalysis, the design of the chiral ligand is paramount for achieving high enantioselectivity. psu.eduacs.org The ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the substrate's approach. psu.edu For the asymmetric hydrogenation of ketoesters, chiral diphosphine ligands like BINAP and its derivatives are widely used with ruthenium and iridium catalysts. psu.edursc.orgresearchgate.net

The electronic and steric properties of the ligand have a profound impact on the catalyst's activity and selectivity. acs.org For example, in the iridium-catalyzed asymmetric hydrogenation of ketones, increasing the steric bulk of substituents on the P-aryl rings of f-Amphbinol ligands led to a significant increase in enantioselectivity. acs.org The interplay between the ligand, the metal, and the substrate creates diastereomeric transition states with different energy levels, favoring the formation of one enantiomer over the other. cutm.ac.inpsu.edu Manganese(I) catalysts featuring cinchona alkaloid-based ligands have also been developed as a more cost-effective alternative to noble metal catalysts with expensive phosphine (B1218219) ligands for the hydrogenation of β-ketoesters. rsc.org

Table 2: Influence of Ligand on Asymmetric Hydrogenation

Catalyst Metal Ligand Type Substrate Type Key Finding Reference
Iridium f-Amphbinol Ketones Increased steric hindrance on the ligand enhances enantioselectivity. acs.org
Ruthenium BINAP β-Keto Esters Forms a chiral template that creates diastereomeric transition states. psu.edu
Iridium SpiroPAP Ketones, β-Ketoesters Highly efficient for asymmetric hydrogenation. rsc.org

Biocatalytic Production Pathways

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with exceptional stereoselectivity under mild, environmentally friendly conditions. nih.govgoogle.com

For the synthesis of chiral propanoates and their precursors, various enzymatic strategies are available. Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govnih.gov For example, an ADH from Rhodococcus sp. has been used for the asymmetric reduction of various aromatic ketones. nih.gov Similarly, yeast-mediated reductions, which utilize the enzymatic machinery within the cells (like Saccharomyces cerevisiae), can effectively reduce α-ketoesters or α-formylpropanoate derivatives to the corresponding chiral hydroxy esters with high enantiomeric excess (>98% ee).

Ene-reductases, such as the Old Yellow Enzyme (OYE) family, catalyze the stereospecific reduction of activated carbon-carbon double bonds. researchgate.net This approach has been successfully applied to produce precursors for pharmaceuticals. By combining ene-reductases with a cofactor regeneration system (e.g., using glucose dehydrogenase), highly efficient processes can be developed. researchgate.net Lipases and esterases are another class of enzymes used in the kinetic resolution of racemic esters, where one enantiomer is selectively hydrolyzed, leaving the other enantiomer in high optical purity. Directed evolution techniques are often employed to engineer these enzymes for improved activity and enantioselectivity towards specific substrates. sci-hub.seharvard.edu

Table 3: Examples of Biocatalytic Synthesis of Chiral Propanoate Analogues

Enzyme/Biocatalyst Reaction Type Substrate Product Configuration Enantiomeric Excess (ee) Reference
Saccharomyces cerevisiae (baker's yeast) Asymmetric Reduction Ethyl α-formylpropanoate (R)-(-)-3-hydroxy-2-methylpropanoate >98%
Old Yellow Enzyme (OYE) Asymmetric Reduction α,β-Unsaturated Ester (S)-ethyl-2-ethoxy-3-(p-methoxyphenyl)propanoate 98% researchgate.net
Alcohol Dehydrogenase (RhADH) Asymmetric Reduction 2-Hydroxyacetophenone (R)-(-)-1-phenyl-1,2-ethanediol 99% nih.gov

Enzyme-Mediated Asymmetric Synthesis

Enzyme-mediated asymmetric synthesis involves the use of isolated enzymes or whole organisms to create a chiral center from a prochiral substrate, yielding a product with high enantiomeric excess.

Enoate reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. mdpi.comharvard.edu These enzymes are effective for the synthesis of chiral propanoates by reducing α,β-unsaturated ester precursors. The substrate scope of OYEs is broad, encompassing compounds with various electron-withdrawing groups like esters, ketones, and aldehydes. mdpi.comwiley-vch.de For instance, the bioreduction of methyl 2-hydroxymethylacrylate derivatives using a panel of enoate reductases has been shown to produce the corresponding (R)-configurated methyl 3-hydroxy-2-methylpropionate products with up to >99% enantiomeric excess (ee). researchgate.netillinois.edu While the specific synthesis of this compound using this method is not extensively detailed in the provided results, the successful synthesis of analogous propanoates like (R)-flurbiprofen methyl ester highlights the potential of OYEs. mdpi.com The stereochemical outcome of these reductions is highly dependent on the specific enzyme and substrate pairing. hep.com.cn For example, while many wild-type OYEs exhibit (R)-stereoselectivity, some have been shown to produce the (S)-enantiomer, and enzyme engineering can further alter this preference. chemrxiv.org

Table 1: Examples of Enoate Reductase-Catalyzed Reductions

Enzyme Source Substrate Product Enantiomeric Excess (ee) Reference
Saccharomyces carlsbergensis 2-Methyl-2-pentenoic acid (R)-2-Methylpentanoic acid 94% harvard.edu
XenA Methyl 2-(tert-butyldimethylsilyloxymethyl)acrylate (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate >99% harvard.edu
Various OYEs Methyl 2-hydroxymethylacrylate derivatives (R)-Methyl 3-hydroxy-2-methylpropanoate up to >99% researchgate.netillinois.edu

Lipases are versatile enzymes that catalyze the hydrolysis and synthesis of esters. nih.gov Candida antarctica Lipase (B570770) B (CALB), often used in an immobilized form like Novozym 435, is a prominent biocatalyst due to its high stability, broad substrate acceptance, and excellent enantioselectivity. nih.govd-nb.info One key application is in the kinetic resolution of racemic alcohols and esters. mdpi.com For the synthesis of chiral propanoates, CALB can be used in transesterification reactions. For example, this compound can be synthesized from a racemic mixture of the corresponding alcohol or acid through enantioselective acylation or esterification. While direct synthesis from a prochiral precursor is less common for lipases in this context, they excel at resolving racemic mixtures, which is discussed in section 2.2.2.

CALB has been successfully used in the synthesis of various chiral esters through transesterification, often employing vinyl esters as acyl donors to drive the reaction to completion. mdpi.comchemrxiv.org For instance, the kinetic resolution of racemic primary alcohols using lipase-catalyzed transesterification with vinyl 3-(4-trifluoromethylphenyl)propanoate has yielded optically pure alcohols. researchgate.net The efficiency and enantioselectivity of these reactions are highly dependent on the solvent, temperature, and the specific acyl donor used. mdpi.comchemrxiv.org

Whole-cell biocatalysis utilizes intact microbial cells (e.g., yeast, bacteria) as self-contained catalysts, which obviates the need for enzyme purification and provides inherent cofactor regeneration systems. rsc.org This approach has been applied to the synthesis of chiral propanoates. For example, engineered E. coli cells expressing an enoate reductase and a glucose dehydrogenase for NADPH regeneration have been used for the asymmetric reduction of α,β-unsaturated esters. nih.gov Fermentation processes can be designed to produce chiral compounds directly from simple carbon sources. While specific examples for this compound are not detailed, the production of related compounds like pentyl 2-methylpropanoate (B1197409) has been optimized using whole-cell lipases from Aspergillus oryzae. researchgate.net

A notable example demonstrated a more than 100-fold increase in productivity for the synthesis of ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate (a similar chiral propanoate) by moving from a whole-cell yeast process to a system using recombinant isolated enzymes. acsgcipr.org This highlights that while whole-cell systems are convenient, optimizing processes by using purified enzymes can sometimes lead to significantly higher efficiency. researchgate.net

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. catalysis.blog This method relies on the ability of a chiral catalyst, typically an enzyme, to selectively react with one enantiomer at a much higher rate than the other. catalysis.bloggoogle.com

Lipases are particularly effective for the kinetic resolution of racemic esters and alcohols. koreascience.krutupub.fi In the context of this compound, a racemic mixture of ethyl 2-methoxypropanoate could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and in high enantiomeric purity. catalysis.blog For example, lipase Amano A-6 was used in the enantioselective hydrolysis of a racemic β-acetoxy ester, yielding the unreacted acetate (B1210297) and the hydrolyzed alcohol with 79% ee and 90% ee, respectively. clockss.org Similarly, lipases from Aspergillus oryzae and Porcine pancreas have been used for the resolution of related phenylpropanol derivatives. koreascience.kr The choice of enzyme, solvent, and reaction conditions is critical to achieving high enantioselectivity (E-value) and conversion. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolutions of Racemic Esters/Alcohols

Enzyme Substrate Products Enantiomeric Excess (ee) E-value Reference
Lipase Amano A-6 Racemic (±)-syn-β-acetoxy ester (9R,10S)-β-hydroxy ester and (9S,10R)-β-acetoxy ester 90% and 79% - clockss.org
Candida antarctica Lipase B (CALB) Racemic methyl 3-amino-3-phenylpropanoate derivatives Enantiopure acid and unreacted ester >99% >200 researchgate.net

Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity

While naturally occurring enzymes offer remarkable catalytic properties, their performance is not always optimal for industrial applications. Enzyme engineering and directed evolution are powerful tools used to tailor enzymes with improved characteristics, such as enhanced stability, activity, and, crucially, enantioselectivity. researchgate.net

Directed evolution mimics natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis, followed by high-throughput screening to identify mutants with the desired properties. nih.govpnas.org This strategy has been successfully applied to both lipases and enoate reductases. For instance, the enantioselectivity of a lipase from Pseudomonas aeruginosa in the hydrolysis of a chiral ester was dramatically increased from an initial E-value of 1.1 to over 51 through several rounds of directed evolution. pnas.org In some cases, even a reversal of enantioselectivity can be achieved. pnas.orgacs.org

For enoate reductases of the OYE family, protein engineering has been used to alter stereoselectivity. Site-saturation mutagenesis of key residues in the active site can flip the enzyme's preference from producing an (R)-enantiomer to an (S)-enantiomer, or vice-versa. mdpi.com This was demonstrated with OYE1 from Saccharomyces pastorianus, where a single mutation (W116F) partially reversed the enantioselectivity in a specific reduction. mdpi.com Rational design, based on the enzyme's crystal structure and substrate docking simulations, can also guide the engineering process to achieve desired selectivities for substrates like chiral propanoate precursors. chemrxiv.orgrsc.org

Cell-Free Biocatalysis Systems and Their Advantages

Cell-free biocatalysis represents a hybrid approach that combines the advantages of purified enzymes and whole-cell systems. energy.gov In a cell-free system, the metabolic machinery of a cell is harnessed without the cell wall, using either a cell lysate or a reconstituted mixture of purified enzymes. biooekonomie.denih.gov

This approach offers several key advantages over traditional whole-cell fermentation:

Higher Yields and Productivity : By eliminating the cell membrane, issues of substrate uptake and product export are removed, and metabolic energy is directed solely towards product synthesis rather than cell growth and maintenance. nih.govnih.gov This can lead to faster reaction rates and near-theoretical product yields. biooekonomie.denih.gov

Broader Reaction Conditions : Cell-free systems can operate under a wider range of pH, temperature, and solvent conditions than living cells. energy.gov They also exhibit higher tolerance to toxic substrates or products that would inhibit or kill microbial cells. researchgate.net

Process Control and Optimization : These open systems allow for direct access to the reaction environment, enabling precise control and rapid optimization by adding or removing components, adjusting concentrations of enzymes and cofactors, and minimizing side reactions. energy.govresearchgate.net

Synthesis of Complex Molecules : Cell-free systems facilitate the construction of novel enzymatic pathways by combining enzymes from different organisms that might not be compatible in a single living host. frontiersin.org

For the production of chiral chemicals, cell-free systems have been used to produce compounds like n-butanol and isobutanol. researchgate.netfrontiersin.org The principles have been applied to produce complex molecules, demonstrating the potential for synthesizing fine chemicals like this compound by assembling the required enzymatic cascade in a single reaction vessel. researchgate.netenergy.gov

Table 3: Comparison of Biocatalytic Systems

Feature Whole-Cell Systems Purified Enzyme Systems Cell-Free Systems
Catalyst Preparation Simple (cell cultivation) Complex and costly Moderate (lysate preparation)
Cofactor Regeneration In-built Requires external system Can be added/engineered
Reaction Rates Often limited by transport High High
Product Purity Lower (by-products) High High
Process Control Limited High Very High

| Toxicity Tolerance | Low | High | High |

Substrate Scope and Derivatization in Biocatalytic Processes

Biocatalytic methods offer high enantioselectivity under mild reaction conditions, making them attractive for the synthesis of chiral molecules. The effectiveness of these processes often depends on the enzyme's substrate scope and the potential for further chemical modification of the product.

Ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. For instance, the NADPH-dependent benzil-reductase (KRED1-Pglu) from Pichia glucozyma has been shown to reduce a variety of aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it The enzyme demonstrates a preference for space-demanding substrates, and its stereoselectivity can be rationalized through molecular modeling. unimi.it The biocatalytic potential of whole-cell systems, such as P. glucozyma, has been successfully applied to the transformation of acetophenone (B1666503) into (S)-1-phenylethanol and other aromatic ketones. unimi.it

Another class of enzymes, arylmalonate decarboxylases (AMDase), is effective for producing optically pure carboxylic acids. frontiersin.org The substrate scope of AMDase from Alcaligenes bronchisepticus KU 1201 was extensively studied, revealing that steric effects are a crucial limiting factor. frontiersin.org The enzyme efficiently converts α-arylmalonates but shows reduced or no activity with bulkier substituents. frontiersin.org

The following table illustrates the substrate scope for the reduction of various ketones using the ketoreductase from Pichia glucozyma (KRED1-Pglu).

SubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Acetophenone(S)>99% unimi.it
2-Chloroacetophenone(S)>99% unimi.it
3-Chloroacetophenone(S)>99% unimi.it
4-Chloroacetophenone(S)>99% unimi.it
Propiophenone(S)98% unimi.it

Derivatization of the enzymatically produced chiral intermediates is a common strategy. For example, chiral alcohols produced via bioreduction can be subsequently used in reactions like esterification or etherification to yield final products such as this compound.

Chemoenzymatic Hybrid Synthesis Strategies

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical reactions to create efficient and robust synthetic routes. These hybrid approaches can be designed as sequential one-pot reactions or multi-step processes. nih.gov

One effective chemoenzymatic method for synthesizing enantiomerically pure 2-substituted 3-hydroxycarboxylate esters involves three main steps. csic.es The process begins with a stereoselective aldol addition of a 2-oxoacid to methanal, catalyzed by an enantiocomplementary 2-oxoacid aldolase (B8822740) (e.g., YfaU or KPHMT). csic.es This is followed by a chemical oxidative decarboxylation step, and the sequence is completed by a final esterification reaction to yield the desired product. csic.es This strategy has been shown to produce both (R)- and (S)-enantiomers in high yields (57-88%) and excellent enantiomeric excess (88-99% ee). csic.es

Another example is the synthesis of the pharmaceutical ingredient ipatasertib, where a ketoreductase from Sporidiobolus salmonicolor was optimized for a key reduction step in the chemoenzymatic pathway. nih.gov Similarly, a one-pot sequential process combining a nickel-catalyzed Suzuki-Miyaura coupling of amides with a biocatalytic asymmetric reduction using ketoreductases has been developed to furnish chiral diarylmethanol derivatives. nih.gov

The synthesis of (R)-3-hydroxy-2-methylpropanoate, known as the Roche ester, can also be achieved via a chemoenzymatic route. The process can involve a stereoselective aldol addition catalyzed by specific aldolases, followed by chemical steps of oxidative decarboxylation and esterification to achieve the target molecule with high enantiopurity.

Reaction Mechanisms and Kinetic Studies of R Ethyl 2 Methoxypropanoate Formation and Transformation

Mechanistic Elucidation of Formation Reactions

The formation of (R)-ethyl 2-methoxypropanoate can be achieved through several synthetic routes, with esterification being a primary method. The mechanism of acid-catalyzed esterification, a common approach for producing esters like ethyl 2-methoxypropanoate, proceeds through a series of equilibrium steps. The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or a strong organic acid like p-toluenesulfonic acid (pTSA). rdd.edu.iq

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid (2-methoxypropanoic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent nucleophilic attack by the oxygen atom of ethanol (B145695) on the protonated carbonyl carbon forms a tetrahedral intermediate. This is followed by a proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. Finally, the elimination of a water molecule and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product, this compound. The use of excess ethanol can shift the reaction equilibrium towards the formation of the ester.

Another method for the formation of similar esters involves the transesterification of a corresponding methyl ester. This reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and an excess of ethanol. The equilibrium is driven towards the formation of the ethyl ester by removing the more volatile alcohol (methanol) under reduced pressure.

Kinetic Analysis of Esterification and Related Processes

The kinetics of esterification reactions are crucial for optimizing reaction conditions and maximizing product yield. Studies on analogous esterification reactions have shown that they often follow second-order kinetics. For instance, the acid-catalyzed esterification of 2-(acetyloxy)-2-methylpropanoic acid with ethanol has been reported to exhibit second-order kinetics.

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iq An increase in temperature generally increases the reaction rate constant and the conversion of reactants, as esterification is typically an endothermic process. rdd.edu.iq However, excessively high temperatures can lead to an increased rate of the reverse reaction, hydrolysis. rdd.edu.iq

The molar ratio of alcohol to carboxylic acid also plays a significant role. Using an excess of one reactant, typically the alcohol, can drive the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. rdd.edu.iq For example, in the esterification of acetic acid with ethanol, increasing the molar ratio of ethanol to acetic acid was found to favor the reaction. rdd.edu.iq

Kinetic models, such as the pseudo-homogeneous model, have been successfully applied to describe the esterification of similar compounds like 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin catalyst. mdpi.com These models help in understanding the reaction mechanism and predicting the reaction behavior under different operating conditions. mdpi.com

Table 1: Factors Affecting Esterification Kinetics

ParameterEffect on Reaction RateEffect on Equilibrium Conversion
Temperature Increases rate constantIncreases up to an optimal point, then may decrease due to reverse reaction
Catalyst Concentration Increases rateNo direct effect on equilibrium position
Reactant Molar Ratio Excess of one reactant increases the rate of forward reactionExcess of one reactant shifts equilibrium to the product side

Degradation Pathways and Thermal Stability Studies (e.g., Pyrolysis, Hydrolysis)

This compound, like other esters, is susceptible to degradation through several pathways, with hydrolysis being a primary route.

Hydrolysis: The ester bond can be cleaved through hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis is the reverse of acid-catalyzed esterification. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid.

Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of an alkoxide (ethoxide) leaving group results in the formation of a carboxylic acid, which is then deprotonated by the alkoxide to form a carboxylate salt and ethanol. libretexts.org

Thermal Degradation (Pyrolysis): High-temperature pyrolysis of esters like ethyl propanoate has been studied to understand their combustion chemistry. researchgate.net The pyrolysis of ethyl propanoate primarily proceeds through a six-centered ring elimination reaction (a type of pericyclic reaction known as an ester pyrolysis or a cis-elimination) to produce ethylene (B1197577) and propanoic acid. researchgate.net This unimolecular decomposition is a key pathway at high temperatures. researchgate.net Further decomposition of the initial products can lead to the formation of smaller molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). researchgate.net Studies have shown that the pyrolysis of methyl propanoate is faster than that of ethyl propanoate under similar conditions. researchgate.net

Table 2: Degradation Pathways of Esters

Degradation PathwayConditionsPrimary Products
Acid-Catalyzed Hydrolysis Acidic, presence of waterCarboxylic acid and alcohol
Base-Promoted Hydrolysis Basic, presence of waterCarboxylate salt and alcohol
Pyrolysis High temperatureAlkene and carboxylic acid

Stereochemical Control Mechanisms in Asymmetric and Biocatalytic Reactions

Achieving high stereochemical control to produce the (R)-enantiomer of ethyl 2-methoxypropanoate is crucial for its application in stereospecific synthesis. This is often accomplished through asymmetric synthesis or biocatalysis.

Asymmetric Synthesis: Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. uwindsor.ca While specific examples for this compound are not detailed in the provided search results, general principles of asymmetric synthesis can be applied. For instance, in aldol (B89426) reactions to create chiral centers, the use of chiral auxiliaries or catalysts can direct the stereochemical outcome. nih.gov

Biocatalysis: Biocatalytic methods, employing enzymes, offer high enantioselectivity under mild reaction conditions. Enzymes such as lipases and esterases are commonly used for the kinetic resolution of racemic esters or for the stereoselective esterification of prochiral alcohols or carboxylic acids.

For the synthesis of related chiral hydroxy esters, such as (R)-3-hydroxy-2-methylpropanoate, biocatalytic reductions of C=C double bonds using ene reductases (from the Old Yellow Enzyme family) have proven effective. wiley-vch.deresearchgate.net These enzymes can reduce α,β-unsaturated esters with high enantioselectivity. wiley-vch.de For example, the reduction of 2-hydroxymethylacrylic acid methyl ester and its derivatives using ene reductases yielded the corresponding (R)-3-hydroxy-2-methylpropionic acid methyl esters with excellent enantiomeric excess (ee) of up to >99%. wiley-vch.de

Furthermore, stereoselective aldolases, such as YfaU and KPHMT from E. coli, have been used for the synthesis of chiral 3-hydroxy-2-substituted carboxylate esters with high enantiomeric purity. csic.es These enzymes catalyze the aldol addition of a 2-oxoacid to an aldehyde, creating a chiral center with a specific configuration. csic.es The resulting chiral acid can then be esterified to the desired ethyl ester.

The stereochemical control in these enzymatic reactions is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of the desired stereoisomer. nih.gov For instance, in enzymatic reductions, the enzyme delivers a hydride from a cofactor (like NADPH) to a specific face of the substrate's double bond. researchgate.net

Table 3: Methods for Stereochemical Control

MethodPrincipleKey Features
Asymmetric Catalysis Use of chiral catalysts to create a chiral environment, favoring one enantiomeric product.Can be highly efficient and selective.
Biocatalysis (Kinetic Resolution) An enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted.Maximum yield of 50% for the desired enantiomer.
Biocatalysis (Asymmetric Synthesis) An enzyme converts a prochiral substrate into a chiral product with high enantioselectivity.Can achieve high yields and enantiomeric excess.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of (R)-ethyl 2-methoxypropanoate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The spectrum of this compound shows distinct signals for each unique proton. The methoxy (B1213986) (–OCH₃) protons appear as a singlet, while the ethyl group protons (–OCH₂CH₃) present as a quartet and a triplet due to spin-spin coupling. The methine proton (–CH) at the chiral center appears as a quartet, coupling with the adjacent methyl protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester is characteristically found far downfield. The chemical shifts of the other carbons confirm the presence of the methoxy, ethyl, and propanoate backbone.

Detailed NMR data from research studies provide a definitive fingerprint for the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
NucleusAssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
¹H NMR-OCH₂CH₃4.20q7.1
CH₃CH(OCH₃)-3.88q6.8
-OCH₃3.39s-
CH₃CH(OCH₃)-1.38d6.8
-OCH₂CH₃1.26t7.1
¹³C NMRC=O173.3-
CH₃CH(OCH₃)-76.9-
-OCH₂CH₃60.8-
-OCH₃57.1-
CH₃CH(OCH₃)- or -OCH₂CH₃18.5 / 14.2-

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₆H₁₂O₃), the molecular weight is 132.16 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion [M]⁺•, which can then undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (–OCH₂CH₃) or cleavage adjacent to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For C₆H₁₂O₃, the calculated exact mass is 132.07864. An experimental HRMS value that closely matches this theoretical value provides unambiguous confirmation of the molecular formula.

Table 2: Mass Spectrometry Data for this compound
TechniqueMeasurementValueInterpretation
EI-MSm/z 87[M - OCH₂CH₃]⁺Loss of the ethoxy group
m/z 73[CH(OCH₃)CO]⁺Fragment containing the chiral center
m/z 59[CH₃OCH₂]⁺Further fragmentation
HRMS[M]⁺• Calculated132.07864Exact mass for C₆H₁₂O₃

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, sharp absorption peak corresponding to the ester carbonyl (C=O) stretching vibration is typically observed. Additionally, the spectrum shows strong absorptions in the fingerprint region corresponding to the C–O stretching vibrations of both the ester and the ether linkages.

Table 3: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2985, 2942C–H StretchAlkyl (sp³)
1750C=O StretchEster
1195, 1121C–O StretchEster and Ether

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of both chemical and enantiomeric purity. For chiral compounds like this compound, specialized chiral chromatography is required to separate it from its (S)-enantiomer.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For chiral analysis, a GC instrument is equipped with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

The enantiomeric excess (ee) of ethyl 2-methoxypropanoate can be precisely determined using a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. Research has demonstrated the successful separation of the (R) and (S) enantiomers using this method. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated.

Table 4: Research Findings on Chiral GC Separation of Ethyl 2-Methoxypropanoate Enantiomers
ParameterCondition/Value
ColumnAgilent CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm)
Oven Program50 °C (1 min hold), ramp to 200 °C at 5 °C/min
Carrier GasHelium
Retention Time (R-enantiomer)~10.52 min
Retention Time (S-enantiomer)~10.65 min
Resolution (Rs)Baseline separation achieved

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds. For chiral separations, HPLC with a chiral stationary phase (CSP) is the most common and versatile method. phenomenex.com

The determination of purity and enantiomeric excess of this compound is effectively achieved using chiral HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for resolving a wide range of chiral compounds, including esters. blogspot.com

In a typical research application, a normal-phase mobile system, often a mixture of hexane (B92381) and an alcohol modifier like 2-propanol, is used. The enantiomers of ethyl 2-methoxypropanoate would interact differently with the chiral cavities or sites on the stationary phase, resulting in differential retention and separation into two distinct peaks. A UV detector is commonly used for detection. The enantiomeric excess is calculated from the integrated areas of the two peaks. The ability to achieve baseline separation allows for accurate quantification, which is critical for quality control in asymmetric synthesis. blogspot.com

Table 5: Typical Research Parameters for Chiral HPLC Method Development
ParameterTypical Selection
Column TypePolysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phasen-Hexane / 2-Propanol mixture (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectorUV at a suitable wavelength (e.g., 210 nm)
ObjectiveAchieve baseline resolution (Rs > 1.5) for accurate ee determination

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. This technique is particularly valuable for the analysis of complex samples where target analytes may co-elute with matrix components. In the context of chiral analysis, GCxGC can be configured with a chiral column in either the first or second dimension to achieve enantioselective separation.

For the analysis of chiral esters similar to this compound, a typical GCxGC setup might involve a non-polar primary column and a chiral secondary column. The separation on the first dimension is based on boiling point, while the second dimension separates based on enantiomeric interaction with the chiral stationary phase. Time-of-flight mass spectrometry (TOFMS) is often coupled with GCxGC, providing high-speed, full-spectral data acquisition that is necessary to handle the narrow peaks produced by the second dimension.

Table 1: Illustrative GCxGC-TOFMS Parameters for Chiral Ester Analysis

ParameterSetting
First Dimension Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase)
Second Dimension Column 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., cyclodextrin-based chiral phase)
Oven Temperature Program 40°C (1 min hold), ramp at 5°C/min to 200°C
Modulation Period 4 s
MS Acquisition Rate 200 spectra/s
Ionization Energy 70 eV

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS, LC-HRMS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the selective and sensitive analysis of specific compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a chiral GC column would be necessary to separate the enantiomers prior to their introduction into the mass spectrometer. The mass spectrometer provides structural information, allowing for confident identification of the compound. The electron ionization (EI) mass spectrum of a similar compound, ethyl 2-methylpropanoate (B1197409), shows characteristic fragment ions that can be used for its identification. While a specific mass spectrum for this compound is not widely published, analogous fragmentation patterns would be expected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. For chiral separations, a chiral stationary phase (CSP) is employed in the LC column. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it suitable for trace-level analysis in complex matrices. In the analysis of chiral carboxylic acids and their esters, derivatization may be employed to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net

Table 2: Potential LC-MS/MS Parameters for the Analysis of this compound

ParameterSetting
LC Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Isocratic or gradient elution with a mixture of organic solvent and aqueous buffer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion > Product Ion To be determined based on the compound's fragmentation pattern

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of analytes. This is particularly useful for the identification of unknown compounds and for distinguishing between compounds with the same nominal mass. The application of LC-HRMS in metabolomics and environmental analysis showcases its capability to handle complex samples and provide unambiguous identification of target compounds.

Sample Preparation and Extraction Strategies for Complex Research Matrices

The success of any analytical method heavily relies on the effectiveness of the sample preparation and extraction procedures. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For the analysis of this compound in complex matrices such as biological fluids, environmental samples, or food products, a multi-step sample preparation protocol is often necessary.

Liquid-Liquid Extraction (LLE) is a common technique where the sample is partitioned between two immiscible liquids. The choice of solvents is critical to ensure efficient extraction of the analyte while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE) offers a more selective approach to sample cleanup and concentration. SPE cartridges with various sorbents can be used to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent.

Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that is particularly useful for the analysis of volatile and semi-volatile compounds in the headspace of a sample. A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample's headspace, where analytes are adsorbed. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. This technique has been successfully applied to the analysis of esters in wine. researchgate.net

Derivatization may be employed to improve the chromatographic behavior or detectability of the analyte. For chiral analysis using GC, derivatization with a chiral reagent can create diastereomers that can be separated on a non-chiral column. mdpi.com However, the use of chiral stationary phases is generally preferred for direct enantiomeric separation.

Method Validation and Standardization in Analytical Chemical Research

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. The validation process involves a series of experiments to assess various performance characteristics of the method.

Table 3: Key Parameters for Analytical Method Validation

ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For enantioselective methods, an additional critical parameter is the enantiomeric resolution (Rs) , which quantifies the degree of separation between two enantiomeric peaks. A resolution of at least 1.5 is generally considered necessary for baseline separation.

The validation of chiral HPLC and GC methods for pharmaceutical compounds and other chiral molecules has been extensively reported, providing a framework for the validation of a method for this compound. nih.govrasayanjournal.co.in For example, a validated chiral HPLC method for omeprazole (B731) enantiomers demonstrated linearity over a wide concentration range, good accuracy, and precision, with an LLOQ of 0.78 µg/ml. nih.gov

Standardization of analytical methods is crucial for ensuring consistency and comparability of results between different laboratories. This often involves the use of certified reference materials and participation in proficiency testing schemes.

Applications of R Ethyl 2 Methoxypropanoate in Chemical and Biological Research

Utilization as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are fundamental in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The enantiomeric purity of these starting materials is crucial for the desired biological activity and to avoid potential adverse effects from other stereoisomers. While compounds with structural similarities to (R)-ethyl 2-methoxypropanoate are utilized in this capacity, specific documented instances of its use are scarce.

Precursor in the Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates often requires the use of chiral synthons to introduce specific stereocenters. Although α-alkoxy esters are a known class of chiral building blocks, there is a lack of specific published research detailing the use of this compound as a precursor in the synthesis of any particular pharmaceutical intermediates. The potential for its application exists, for example, in the synthesis of non-natural amino acids or chiral alcohols that could be further elaborated into active pharmaceutical ingredients. However, without concrete research data, this remains speculative.

Application in the Construction of Natural Product Analogues

The synthesis of natural product analogues is a vital area of research for developing new therapeutic agents with improved properties. Chiral molecules are often at the heart of these complex structures. While the methoxypropanoate moiety could theoretically be incorporated into synthetic strategies for natural product analogues, there are no specific examples in the available literature that demonstrate the use of this compound for this purpose.

Synthesis of Chiral Amino Acid Derivatives and Peptides

Non-natural amino acids are of significant interest in drug discovery and peptide science. The introduction of an α-methoxy group can impart unique conformational constraints and metabolic stability to peptides. Chiral α-amino esters are valuable precursors for the synthesis of these non-natural amino acids. While general methods for the synthesis of chiral amino acids from various precursors exist, there is no specific literature detailing the conversion of this compound into chiral amino acid derivatives or its subsequent use in peptide synthesis.

Roles in Biological Systems Research (Excluding Dosage/Administration)

The interaction of small molecules with biological systems is a cornerstone of chemical biology and drug discovery. Understanding these interactions at a molecular level can provide insights into biological processes and guide the design of new therapeutic agents.

Enzymatic Biotransformation Studies (e.g., in natural product aroma formation)

Enzymatic biotransformations are powerful tools for the synthesis of chiral compounds and for studying metabolic pathways. Esters are common substrates for various enzymes, including lipases and esterases, which can be involved in the formation of aroma compounds in natural products. However, there is no available research that specifically investigates the enzymatic biotransformation of this compound, either in the context of aroma formation or for other synthetic purposes.

Substrate Specificity Studies for Perhydrolytic Enzymes

Perhydrolytic enzymes, which catalyze the formation of peroxy acids from esters and hydrogen peroxide, are of interest for their applications in disinfection and organic synthesis. Studies on the substrate specificity of these enzymes are crucial for understanding their mechanism and for engineering new biocatalysts. There is currently no published research that has used this compound as a substrate to probe the specificity of perhydrolytic enzymes.

Research on Microbial Metabolism and Secondary Metabolite Production

Research into the microbial metabolism of this compound and its role in the production of secondary metabolites is an area with limited specific data. However, insights can be drawn from studies on structurally similar compounds, such as ethyl 2-methylpropanoate (B1197409). Ethyl 2-methylpropanoate has been identified as a secondary metabolite in various food and beverage systems, particularly in those produced through fermentation. foodb.cahmdb.ca Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense or signaling. hmdb.ca

In the context of microbial activity, esters like ethyl 2-methylpropanoate are often synthesized by yeasts, such as Saccharomyces cerevisiae, during fermentation. hmdb.ca This process typically involves the esterification of an alcohol with a carboxylic acid. The specific metabolic pathways leading to the formation of such esters are complex and can be influenced by various factors, including the microbial strain, fermentation conditions, and the composition of the growth medium.

The production of this compound as a secondary metabolite by microorganisms has not been specifically documented in the available research. However, the general pathways for ester biosynthesis in microbes suggest that if the precursor 2-methoxypropanoic acid (in its R-enantiomeric form) and ethanol (B145695) are present, microbial ester synthases could potentially catalyze its formation. Further research is needed to explore the microbial world for organisms that may produce or metabolize this specific chiral ester and to understand its potential role in microbial ecology and secondary metabolite profiles.

Molecular Interactions in Enzyme Inhibition Studies (e.g., COX, LOX, HSD)

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the molecular interactions of this compound in enzyme inhibition studies concerning cyclooxygenase (COX), lipoxygenase (LOX), and hydroxysteroid dehydrogenase (HSD) enzymes. These enzymes are significant targets in drug discovery for their roles in inflammation, pain, and hormonal regulation.

Enzyme inhibition studies are crucial for understanding the therapeutic potential of chemical compounds. The specificity of a molecule's interaction with an enzyme's active site is often dictated by its three-dimensional structure, including its stereochemistry. Therefore, the (R)-configuration of ethyl 2-methoxypropanoate would be a critical factor in any potential interaction with the binding sites of COX, LOX, or HSD enzymes.

For a compound to act as an enzyme inhibitor, it must bind to the enzyme with sufficient affinity to block its activity. This binding is governed by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methoxy (B1213986) and ester functional groups of this compound, along with its specific spatial arrangement, would determine its ability to fit into the active site of a target enzyme and form these stabilizing interactions.

Given the lack of direct research on this specific compound, any discussion on its potential enzyme-inhibiting properties would be purely speculative. Future research in this area would require in vitro enzyme assays to screen for any inhibitory activity of this compound against COX, LOX, and HSD enzymes. If any activity is observed, further studies, including kinetic analysis and structural biology techniques like X-ray crystallography, would be necessary to elucidate the precise molecular interactions at the atomic level. Without such dedicated studies, the potential for this compound as an inhibitor of these medically relevant enzymes remains unknown.

Research on Material Science Applications

Investigation as a Monomer for Biodegradable Polymers

The investigation of this compound as a monomer for the synthesis of biodegradable polymers is a niche area of material science with limited dedicated research. Biodegradable polymers are of significant interest as they offer a more environmentally sustainable alternative to traditional plastics. These polymers can be broken down into natural byproducts through the action of microorganisms or other environmental factors.

The potential of a molecule to serve as a monomer for polymerization depends on the presence of suitable functional groups that can participate in polymerization reactions. In the case of this compound, the ester group is the primary functional group of interest. Polyesters are a major class of biodegradable polymers, and they are typically synthesized through the polymerization of monomers containing hydroxyl and carboxylic acid or ester functional groups.

While this compound itself does not possess the typical difunctionality (e.g., a hydroxyl group in addition to the ester) required for direct polymerization into a linear polyester, it could potentially be used in several ways:

As a co-monomer: It could be copolymerized with other monomers that provide the necessary functionality for chain growth. The incorporation of this compound as a side chain could modify the properties of the resulting polymer, such as its biodegradability, thermal properties, and mechanical strength. The chiral methoxy group could impart specific stereochemical properties to the polymer.

As a precursor to a functional monomer: this compound could be chemically modified to introduce additional reactive groups, making it a suitable monomer for polymerization. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used in polycondensation reactions.

The chirality of this compound is a particularly interesting aspect from a material science perspective. The stereochemistry of monomers can have a profound impact on the properties of the resulting polymers, including their crystallinity, melting point, and degradation rate. For instance, polylactic acid (PLA), a widely used biodegradable polymer, exhibits different properties depending on the stereoisomeric form of the lactic acid monomer used.

However, a thorough review of the current scientific literature does not reveal specific studies where this compound has been successfully used as a monomer to create biodegradable polymers. Research in this area appears to be in a nascent stage, and further investigation is required to explore the feasibility and potential benefits of incorporating this chiral ester into biodegradable polymer structures.

Academic Research in Flavor and Aroma Chemistry

Characterization of Volatile Compounds in Food and Beverage Systems

In the field of flavor and aroma chemistry, the characterization of volatile compounds is essential for understanding the sensory properties of food and beverages. While specific research on this compound is scarce, the study of its close structural analog, ethyl 2-methylpropanoate, provides some context. Ethyl 2-methylpropanoate is a known volatile compound that contributes to the aroma profile of various fruits and fermented beverages. foodb.cahmdb.ca It has been identified in products such as apples, pineapples, and wine. foodb.cahmdb.ca

Given its structural similarity to other known volatile esters, it is plausible that this compound could be present as a minor volatile component in some natural products, although it has not been widely reported. The presence of a methoxy group in place of a methyl group would influence its volatility, polarity, and, most importantly, its aroma characteristics.

The table below summarizes the occurrence of the related compound, ethyl 2-methylpropanoate, in various food and beverage systems, which may suggest potential areas for future investigation for this compound.

Food/Beverage SystemPresence of Ethyl 2-methylpropanoate
Red WineDetected
ApplesDetected
PineapplesDetected
BlackberriesDetected
SpearmintDetected

Data compiled from existing literature on ethyl 2-methylpropanoate. foodb.cahmdb.ca

Further research employing advanced analytical techniques is necessary to investigate the natural occurrence of this compound in food and beverage systems and to characterize its contribution to their flavor and aroma profiles.

Olfactory Perception and Sensory Science Studies of Chiral Esters

The study of olfactory perception and sensory science of chiral esters is a fascinating area of flavor chemistry, as the stereochemistry of a molecule can dramatically influence its perceived aroma. Enantiomers, which are non-superimposable mirror images of each other, can have distinct odors, both in terms of quality and intensity.

While there is a lack of specific sensory studies on this compound in the available scientific literature, research on other chiral esters provides valuable insights into the potential importance of its stereochemistry. For example, the enantiomers of ethyl 2-methylbutanoate are known to have different aroma profiles. The (S)-enantiomer is often described as having a fruity, apple-like aroma, while the (R)-enantiomer may have a different and sometimes less intense odor.

The human olfactory system contains chiral receptors that can differentiate between enantiomers, leading to these differences in perception. The specific three-dimensional shape of an odorant molecule determines how it interacts with these receptors, triggering a specific neural signal that the brain interprets as a particular smell.

The sensory properties of this compound would be determined by its unique shape and functional groups. The presence of the methoxy group and the specific (R)-configuration at the chiral center would dictate its interaction with olfactory receptors. It is reasonable to hypothesize that its enantiomer, (S)-ethyl 2-methoxypropanoate, would have a different aroma profile.

A hypothetical sensory panel evaluation would be required to characterize the odor of this compound. Such a study would involve trained panelists who would smell the compound and describe its aroma using a standardized vocabulary. The odor threshold, which is the lowest concentration at which the compound can be detected, would also be a critical parameter to determine.

The table below illustrates the known differences in olfactory perception for the enantiomers of a related chiral ester, ethyl 2-methylbutanoate, highlighting the importance of chirality in aroma.

Chiral Ester EnantiomerReported Aroma Profile
(S)-ethyl 2-methylbutanoateFruity, apple-like
(R)-ethyl 2-methylbutanoateMay have a different, less distinct fruity note

This data is based on general knowledge of chiral esters and is for illustrative purposes.

Industrial and Sustainable Chemistry Perspectives in Research

Scalability Investigations of Enantioselective Synthesis Methods

The transition of an enantioselective synthesis from a laboratory curiosity to a viable industrial process hinges on its scalability. For chiral esters like (R)-ethyl 2-methoxypropanoate, several enantioselective methods are theoretically applicable, but their practical implementation on a large scale presents significant challenges. One of the most promising methods for producing chiral compounds at an industrial scale is through enzymatic kinetic resolution.

A relevant case study, analogous to the synthesis of this compound, is the scale-up of the enzymatic kinetic resolution of 2-methoxyethyl N-(2, 6)-dimethylphenyl)-alaninate for the preparation of the fungicide (R)-metalaxyl. researchgate.net In this process, the racemic ester is hydrolyzed by a lipase (B570770), which selectively acts on one enantiomer, allowing for the separation of the desired chiral acid and the unreacted ester. A key development in making this process scalable was the immobilization of the lipase (lipase PS) on a polymeric support. researchgate.net This immobilization allows for the easy recovery and reuse of the enzyme, which is a significant cost factor in industrial biocatalysis. The combination of this enzymatic resolution with a racemization step for the unreacted enantiomer allowed for a theoretical yield greater than 50%, achieving over 80% yield and 96% enantiomeric excess (ee) on a 20-L scale. researchgate.net

The successful scale-up of this analogous process provides a blueprint for the industrial production of this compound. Key considerations for scalability include:

Enzyme Selection and Immobilization: Identifying a robust and highly selective enzyme, and an effective immobilization technique to ensure stability and reusability.

Process Integration: Combining the enzymatic resolution with an efficient in-situ racemization of the undesired enantiomer to maximize yield.

Downstream Processing: Developing efficient and low-impact methods for separating the product from the unreacted substrate and the biocatalyst.

The table below summarizes the key parameters from the scalable enzymatic kinetic resolution of a related chiral ester, which can serve as a benchmark for the development of this compound production.

ParameterLaboratory ScalePilot Scale (20-L)Key for Scalability
Substrate rac-2-methoxyethyl N-(2, 6)-dimethylphenyl)-alaninaterac-2-methoxyethyl N-(2, 6)-dimethylphenyl)-alaninateReadily available starting material
Enzyme Lipase PSImmobilized Lipase PSEnzyme stability and reusability
Enantiomeric Excess (ee) >95%96%High selectivity of the biocatalyst
Yield ~50% (without racemization)>80% (with racemization)Integration of resolution and racemization
Solvent Organic SolventsToluene/WaterMinimized solvent use, potential for solvent-free systems

This data is based on the synthesis of an analogous compound, (R)-N-(2,6-dimethylphenyl)alanine, and serves as a model for the potential industrial synthesis of this compound. researchgate.net

Green Chemistry Principles in Synthetic Route Development

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov In the context of this compound synthesis, these principles guide research towards routes that are safer, more efficient, and have a lower environmental footprint. Key green chemistry metrics used to evaluate the "greenness" of a synthesis include Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). nih.govtamu.edu

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. mdpi.com Solvent-free biocatalytic processes represent a significant advancement in this area. Lipases, a class of enzymes that are highly effective in catalyzing esterification and transesterification reactions, are particularly well-suited for solvent-free systems. mdpi.comunife.it

In a solvent-free system for the synthesis of an ester like this compound, the reactants themselves can act as the solvent. This approach offers several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, thereby lowering the E-Factor of the process.

Increased Reaction Rate: Higher substrate concentrations can lead to increased reaction rates.

Simplified Downstream Processing: Product isolation is often simpler without the presence of a solvent.

Research into the solvent-free lipase-catalyzed synthesis of various esters has shown promising results. For example, the production of ethylene (B1197577) glycol oleate, an emollient ester, achieved conversions of over 99% in a solvent-free system using an immobilized lipase from Candida antarctica (Novozym 435). unife.it The optimization of reaction parameters such as temperature, agitation, and substrate molar ratio was crucial for achieving high conversions. unife.it

The table below illustrates a hypothetical comparison of a conventional solvent-based synthesis with a solvent-free biocatalytic process for an ester, highlighting the potential green chemistry benefits.

MetricConventional Synthesis (Solvent-Based)Solvent-Free Biocatalytic Synthesis
Solvent Use High (e.g., Toluene, Hexane)None
Catalyst Homogeneous acid/base (often corrosive)Immobilized Lipase (reusable, biodegradable)
Energy Input Often requires high temperaturesMilder reaction conditions
E-Factor High (significant solvent and catalyst waste)Low (minimal waste)
Product Purity May require extensive purificationOften higher purity, simplifying downstream processing

A key aspect of sustainable chemistry is the shift from fossil fuel-based feedstocks to renewable resources. For the synthesis of this compound, this involves sourcing the starting materials—ethanol (B145695) and a methoxypropanoic acid precursor—from biomass.

Ethanol is widely produced from the fermentation of sugars derived from crops like corn, sugarcane, or cellulosic biomass, making it a readily available renewable feedstock. slideshare.net The precursor to 2-methoxypropanoic acid can potentially be derived from lactic acid, which is also produced on a large scale via fermentation of carbohydrates. slideshare.netresearchgate.net The conversion of biomass-derived lactic acid to this compound would represent a fully bio-based synthetic route.

The production of ethyl lactate (B86563), a structurally similar compound, from renewable resources is well-established and provides a model for the sustainable production of this compound. slideshare.netresearchgate.netntnu.no The process typically involves the fermentation of a carbohydrate source to produce lactic acid, followed by esterification with bio-ethanol. slideshare.net

Furthermore, research is ongoing into the use of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis. While direct carboxylation to form the necessary precursors for this compound is challenging, the development of CO₂ surrogates and catalytic processes for CO₂ valorization could offer a long-term pathway for carbon-neutral production.

Process Efficiency and Selectivity Optimization for Industrial Relevance

For an industrial process to be economically viable, it must be highly efficient and selective. In the context of this compound synthesis, this means maximizing the conversion of reactants to the desired product while minimizing the formation of byproducts. Process intensification is a key strategy for achieving these goals. mdpi.comnih.gov

Reactive distillation is a prime example of process intensification, where the chemical reaction and separation of products occur simultaneously in a single unit. europa.eu This technique is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a product (e.g., water) drives the reaction towards completion. The production of ethyl lactate via reactive distillation has been shown to achieve high conversion of lactic acid (over 90%) and high yields of the desired ester. europa.eu This approach could be adapted for the synthesis of this compound to improve process efficiency.

In biocatalytic processes, optimization of reaction conditions is critical for maximizing efficiency and selectivity. Key parameters that are typically optimized include:

Temperature: Affects both enzyme activity and stability.

pH: Crucial for maintaining the optimal catalytic activity of the enzyme.

Substrate Concentration: High concentrations can lead to substrate inhibition, while low concentrations result in slow reaction rates.

Water Activity: In non-aqueous media, the amount of water present can significantly impact enzyme activity and the equilibrium position of the reaction.

Kinetic analysis is a powerful tool for understanding the reaction mechanism and optimizing these parameters. nih.gov For example, in the lipase-catalyzed synthesis of DHA/EPA ethyl esters, a kinetic study revealed an ordered mechanism, which allowed for the development of a model to predict and optimize the conversion yield. mdpi.com

Waste Stream Minimization and Valorization Strategies

A central goal of green and sustainable chemistry is the minimization of waste. This can be achieved through process design that maximizes atom economy and by developing strategies for the valorization of any unavoidable byproducts. whiterose.ac.uk

In the synthesis of this compound, potential waste streams could include:

The undesired (S)-enantiomer: In a kinetic resolution process, the (S)-enantiomer is a major byproduct. As discussed in section 6.1, racemization and recycling of this enantiomer is a key strategy for waste minimization and yield maximization.

Byproducts from the reaction: Depending on the synthetic route, side reactions can lead to the formation of unwanted byproducts. Process optimization to improve selectivity is the primary strategy to minimize this waste stream.

Spent catalyst: In catalytic processes, the spent catalyst can be a waste stream. The use of immobilized enzymes or heterogeneous catalysts that can be easily recovered and reused is a key strategy to address this. researchgate.net

Aqueous streams: From workup and purification steps, aqueous streams containing residual reactants, byproducts, or salts may be generated.

The concept of a biorefinery, where all components of the biomass feedstock are utilized to produce valuable products, is a powerful approach to waste minimization. nih.gov For example, in a process starting from lignocellulosic biomass to produce ethanol and lactic acid, the lignin (B12514952) fraction, which is often a major byproduct, can be valorized for the production of other chemicals or as a source of energy. nih.gov

Computational and Theoretical Studies of R Ethyl 2 Methoxypropanoate and Its Reactions

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein such as an enzyme. These methods are instrumental in understanding the stereoselectivity of enzymes, like lipases, which are commonly used for the kinetic resolution of racemic esters to produce enantiopure compounds such as (R)-ethyl 2-methoxypropanoate.

Preparation of the Enzyme and Ligand Structures: High-resolution 3D structures of the enzyme, often obtained from protein databases like the Protein Data Bank (PDB), and the 3D structure of the substrate ((R)- and (S)-ethyl 2-methoxypropanoate) are prepared.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the enzyme's active site, scoring each pose based on a force field that estimates the binding energy.

Analysis of Binding Modes: The resulting docked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the amino acid residues in the active site.

For enzymatic kinetic resolutions, docking studies can reveal why one enantiomer is a better substrate than the other. For instance, the preferred enantiomer might fit more snugly into the active site, placing the ester bond in closer proximity to the catalytic triad (B1167595) (e.g., Ser-His-Asp in lipases) and in the correct orientation for catalysis. The less favored enantiomer might experience steric hindrance or form less favorable interactions, leading to a much slower reaction rate.

Table 1: Illustrative Docking Study Parameters for a Hypothetical Lipase-Catalyzed Resolution of Ethyl 2-Methoxypropanoate

ParameterDescriptionExample Value/Software
Enzyme Lipase (B570770) B from Candida antarctica (CALB)PDB ID: 1TCA
Ligands This compound, (S)-ethyl 2-methoxypropanoateGenerated and energy-minimized using molecular modeling software
Docking Software AutoDock Vina, Glide, GOLDAutoDock Vina
Search Space A grid box defined around the catalytic triad (Ser105, Asp187, His224)60 x 60 x 60 Å
Scoring Function Estimates the binding affinity (e.g., in kcal/mol)Vina score
Output Binding energies and docked conformations for each enantiomer(R)-enantiomer: -5.8 kcal/mol; (S)-enantiomer: -4.2 kcal/mol

This table is illustrative and based on typical parameters for such studies.

The hypothetical results in the table would suggest that the (R)-enantiomer has a more favorable binding energy, which could correlate with it being the preferred substrate for hydrolysis by CALB, leading to the production of (R)-2-methoxypropanoic acid and the unreacted enrichment of (S)-ethyl 2-methoxypropanoate.

Quantum Chemical Calculations for Reaction Pathway Prediction and Stereoselectivity Rationalization

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of chemical reactions by modeling the electronic structure of molecules. These methods can be used to map out the entire reaction pathway for an enzymatic reaction, including the structures and energies of reactants, transition states, and products. This allows for the rationalization of the observed stereoselectivity.

For the lipase-catalyzed hydrolysis of ethyl 2-methoxypropanoate, quantum chemical calculations could be employed to:

Model the Acyl-Enzyme Intermediate: The reaction mechanism of lipases typically involves the formation of a tetrahedral intermediate and an acyl-enzyme complex. Quantum mechanics/molecular mechanics (QM/MM) methods, which treat the active site with high-level quantum mechanics and the rest of the protein with classical molecular mechanics, can be used to model these transient species.

Calculate Activation Energies: By locating the transition state structures for the reaction of both the (R)- and (S)-enantiomers, the activation energies (ΔG‡) can be calculated. A lower activation energy for one enantiomer would explain the kinetic preference of the enzyme. For example, a study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized DFT calculations to explore all theoretically possible reaction pathways and identify the most probable mechanism. researchgate.net

Rationalize Stereoselectivity: The difference in activation energies (ΔΔG‡) between the two enantiomeric pathways can be directly related to the enantiomeric ratio (E) of the reaction, a key measure of its stereoselectivity.

Table 2: Hypothetical DFT Calculation Results for the Rate-Determining Step in Lipase-Catalyzed Hydrolysis of Ethyl 2-Methoxypropanoate

EnantiomerActivation Energy (ΔG‡) (kcal/mol)Relative Activation Energy (kcal/mol)
This compound15.20
(S)-ethyl 2-methoxypropanoate17.5+2.3

These are hypothetical values to illustrate the concept.

The hypothetical data in Table 2 suggests that the reaction with the (R)-enantiomer has a significantly lower energy barrier, which would result in a much faster reaction rate and high enantioselectivity for the (R)-enantiomer.

Kinetic Modeling and Simulation of Complex Reaction Systems

Kinetic modeling is essential for understanding the dynamics of a reaction system and for optimizing reaction conditions. For the enzymatic synthesis or resolution of this compound, kinetic models can describe how the concentrations of substrates and products change over time.

A common model for lipase-catalyzed reactions involving two substrates (e.g., transesterification) is the Ping-Pong Bi-Bi mechanism. In the context of the kinetic resolution of racemic ethyl 2-methoxypropanoate by hydrolysis, a double substrate Michaelis-Menten model can be applied, where the two enantiomers compete for the active site of the enzyme.

The development of a kinetic model typically involves:

Proposing a Reaction Mechanism: Based on knowledge of the enzyme, a plausible reaction mechanism is proposed. For lipase-catalyzed transesterification, the Ping-Pong Bi-Bi mechanism with substrate inhibition is often considered. nih.gov

Deriving Rate Equations: Mathematical equations describing the rate of the reaction based on the proposed mechanism are derived. These equations include kinetic parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax).

Experimental Data Collection: Experiments are conducted to measure the initial reaction rates at various substrate concentrations.

Parameter Estimation: The experimental data is fitted to the derived rate equations using non-linear regression to determine the values of the kinetic parameters.

Table 3: Key Kinetic Parameters in a Ping-Pong Bi-Bi Model for a Hypothetical Lipase-Catalyzed Synthesis of Ethyl 2-Methoxypropanoate

ParameterDescription
Vmax Maximum reaction velocity
KmA Michaelis constant for the acyl donor
KmB Michaelis constant for the alcohol
KiA Inhibition constant for the acyl donor
KiB Inhibition constant for the alcohol

Simulations based on the determined kinetic model can then be used to predict the outcome of the reaction under different conditions (e.g., substrate concentrations, temperature) and to optimize the process for maximum yield and enantiomeric excess of this compound. For instance, a kinetic model was successfully used to predict the evolution of enantiomeric excess and conversion over time in the lipase-catalyzed resolution of racemic 2-methyl-1-pentanol. nih.gov

Bioinformatics and Chemoinformatics Applications in Biocatalysis Research

Bioinformatics and chemoinformatics provide the tools and databases necessary to support and accelerate research in biocatalysis.

Bioinformatics tools can be applied to:

Enzyme Discovery: Databases such as the Lipase Engineering Database (LED) integrate sequence, structure, and function information for lipases and related enzymes. nih.gov Such databases can be mined to identify candidate enzymes that might be suitable for the synthesis of this compound based on substrate specificity data for similar molecules.

Protein Engineering: Once a candidate enzyme is identified, bioinformatics tools can be used to guide protein engineering efforts to improve its activity, stability, or stereoselectivity. For example, analysis of the 3D structure and multiple sequence alignments can help identify key residues in the active site that could be mutated to better accommodate the desired substrate.

Chemoinformatics applications include:

Substrate and Ligand Databases: Databases like PubChem contain information on millions of chemical compounds, including this compound, which can be useful for retrieving physicochemical properties and known biological activities.

QSAR (Quantitative Structure-Activity Relationship): While more common in drug discovery, QSAR principles can be adapted to predict the suitability of different substrates for a particular enzyme or to predict the stereoselectivity of a library of enzymes for a given substrate.

Computer-Aided Synthesis Planning: Tools are being developed that can suggest chemoenzymatic synthesis routes for target molecules. rsc.org These tools integrate databases of both chemical and enzymatic reactions to propose novel and more sustainable synthetic pathways.

By leveraging these in silico tools, researchers can significantly reduce the experimental effort required to discover and optimize biocatalytic processes for the production of valuable chiral compounds like this compound.

Future Research Directions and Emerging Challenges

Development of Novel Highly Enantioselective Catalysts for (R)-Ethyl 2-Methoxypropanoate Synthesis

While significant progress has been made in asymmetric catalysis, the development of catalysts that are both highly active and enantioselective for the synthesis of specific chiral esters like this compound remains a critical area of research. The focus is on designing novel catalysts that can overcome the limitations of current systems, such as substrate specificity, catalyst loading, and operational stability.

Future research in this area will likely concentrate on several key catalyst classes:

Transition Metal Catalysts: The exploration of new chiral ligands for transition metals such as rhodium and ruthenium continues to be a promising avenue. bohrium.comdocumentsdelivered.com The goal is to develop ligands that create a highly specific chiral environment around the metal center, enabling precise stereochemical control during the catalytic cycle. For instance, research into rhodium-catalyzed asymmetric hydrogenation has been a valuable tool for preparing chiral drugs and could be adapted for the synthesis of α-methoxy esters. nih.gov The development of novel chiral Rh(II) catalysts has also shown high enantioselectivity in other asymmetric transformations. chimia.ch

Organocatalysts: Axially chiral organocatalysts are emerging as powerful tools in asymmetric synthesis. chemistryworld.com These metal-free catalysts offer advantages in terms of lower toxicity and sensitivity to air and moisture. Future work will involve the design of novel organocatalysts with enhanced stability and reactivity for the synthesis of chiral esters.

Biocatalysts: Enzymes offer unparalleled selectivity and operate under mild conditions, making them attractive catalysts for industrial applications. nih.gov Research will focus on the discovery and engineering of novel enzymes, such as lipases and esterases, with specific activity towards the synthesis of this compound and other chiral esters.

A comparative look at the general performance of these catalyst types is presented in the table below.

Catalyst TypeTypical Enantiomeric Excess (ee)Key AdvantagesKey Challenges
Transition Metal Catalysts90-99%High activity, broad substrate scopeMetal contamination, ligand synthesis
Organocatalysts85-99%Metal-free, lower toxicityHigher catalyst loading, substrate scope
Biocatalysts>99%High enantioselectivity, mild conditionsSubstrate specificity, operational stability

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of synthetic routes for chiral compounds. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the performance of new catalysts and reaction conditions, thereby accelerating the development process. researchgate.net

Key areas where AI and ML are expected to make a significant impact include:

Catalyst Design: Machine learning algorithms can be trained to predict the enantioselectivity of a catalyst based on its structure. chemistryworld.com This allows for the in silico screening of large libraries of potential catalysts, identifying the most promising candidates for experimental validation.

Reaction Optimization: AI-driven platforms can autonomously explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and enantioselectivity. beilstein-journals.org This approach can significantly reduce the number of experiments required compared to traditional optimization methods. preprints.org

Retrosynthesis and Pathway Design: AI tools are being developed to propose novel synthetic routes to target molecules, including complex chiral esters. chemcopilot.comacs.org These tools can analyze known chemical transformations to suggest efficient and sustainable pathways.

Expanding the Substrate Scope and Biocatalytic Versatility for Related Chiral Esters

While the synthesis of a specific target like this compound is important, there is a broader need for versatile catalytic systems that can be applied to a wide range of related chiral esters. This is particularly relevant in drug discovery and development, where access to a diverse library of chiral building blocks is crucial.

Future research will focus on:

Enzyme Engineering: Directed evolution and rational protein design will be employed to engineer enzymes with broadened substrate scope and enhanced catalytic activity. manchester.ac.uk This will enable the synthesis of a wider variety of chiral α-methoxy esters and other valuable chiral compounds.

Multifunctional Biocatalysts: The development of multifunctional enzymes that can catalyze several steps in a reaction cascade will lead to more efficient and streamlined synthetic processes. acs.org

Biocatalytic Cascades: Combining multiple enzymes in one-pot reactions can enable the synthesis of complex molecules from simple starting materials without the need for isolating intermediates. chemrxiv.org

The versatility of biocatalysts is a key area of ongoing research, with a focus on expanding their applicability beyond their natural functions. alliedacademies.org

Advanced Analytical Techniques for In-Situ Monitoring and Real-Time Process Analysis

A deeper understanding of reaction mechanisms and kinetics is essential for the development of robust and efficient synthetic processes. Advanced analytical techniques that allow for the in-situ monitoring of reactions in real-time are becoming increasingly important. mt.com

Key technologies in this area include:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates as a reaction progresses. spectroscopyonline.comyoutube.com

Mass Spectrometry: Real-time mass spectrometry can provide detailed information about the formation and consumption of various species in a reaction mixture, offering insights into reaction pathways and kinetics. bohrium.comnih.gov

Chiral Analysis: The development of rapid and sensitive methods for chiral analysis, such as chiral chromatography (HPLC, GC) and capillary electrophoresis, is crucial for monitoring the enantiomeric excess of a reaction in real-time. nih.govnih.govwikipedia.org

The implementation of these Process Analytical Technologies (PAT) is a key goal for improving the efficiency and control of pharmaceutical manufacturing. nih.govresearchgate.netmt.comwikipedia.org

Design of Sustainable and Circular Economy-Compatible Synthetic Routes for Chiral Esters

There is a growing emphasis on the development of sustainable and environmentally friendly chemical processes. This includes the use of renewable feedstocks, the reduction of waste, and the design of processes that are compatible with a circular economy.

Future research in sustainable synthesis will focus on:

Biocatalytic Routes: The use of enzymes and whole-cell biocatalysts can significantly reduce the environmental impact of chemical synthesis by operating under mild conditions and utilizing renewable starting materials. researchgate.net

Green Solvents: The replacement of traditional organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect of green chemistry.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and control.

Circular Economy Principles: The design of synthetic routes that allow for the recycling and reuse of catalysts, solvents, and byproducts will be crucial for establishing a circular economy for the chemical industry.

By embracing these future research directions and addressing the emerging challenges, the scientific community can pave the way for more efficient, selective, and sustainable methods for the synthesis of this compound and a wide array of other valuable chiral compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-ethyl 2-methoxypropanoate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via esterification of (R)-2-methoxypropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) under reflux . Enantiomeric purity is highly dependent on the chiral starting material and reaction temperature. For instance, reflux conditions (70–80°C) minimize racemization compared to higher temperatures. Flow microreactor systems may enhance efficiency and sustainability by reducing side reactions . Characterization via chiral HPLC or polarimetry is critical to confirm enantiopurity.

Q. How can this compound be characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.3 ppm) and ethyl ester (δ ~1.2–4.1 ppm) groups.
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (C-O-C ether) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Chiral Analysis : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

Q. What are the common chemical transformations of this compound in organic synthesis?

  • Methodological Answer : The ester undergoes:

  • Hydrolysis : Basic (NaOH) or acidic (HCl) conditions yield (R)-2-methoxypropanoic acid .
  • Reduction : LiAlH₄ reduces the ester to (R)-2-methoxypropan-1-ol, but may require low temperatures (−78°C) to preserve stereochemistry .
  • Nucleophilic Substitution : Methoxy group substitution with thiols or amines under SN2 conditions (e.g., NaSH in DMF) .

Advanced Research Questions

Q. How can reaction pathways involving this compound be analyzed to resolve contradictions in product yields?

  • Methodological Answer : Contradictions in yields (e.g., unexpected by-products like methyl 2-methoxypropanoate) require:

  • By-Product Quantification : Use GC-MS or HPLC to identify and quantify side products (e.g., decarboxylation products such as CO₂ or propane) .
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR or NMR to detect intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers for competing pathways (e.g., esterification vs. transesterification) .

Q. What advanced analytical strategies differentiate this compound from structurally similar esters in complex mixtures?

  • Methodological Answer :

  • Multidimensional Chromatography : LC×LC-MS with a C18 column and ion-pairing reagents improves resolution of co-eluting esters.
  • Isotopic Labeling : ¹³C-labeled ethanol in synthesis tracks esterification efficiency via isotopic patterns in MS .
  • Chemometric Analysis : PCA or PLS-DA models trained on spectral libraries (NMR/IR) distinguish subtle structural differences .

Q. How do steric and electronic effects influence the biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., esterases or cytochrome P450). The methoxy group’s electron-donating effects may alter binding affinity .
  • In-Vitro Assays : Test inhibition of acetylcholinesterase or lipase activity using fluorogenic substrates (e.g., 4-nitrophenyl acetate). Compare IC₅₀ values to (S)-enantiomer to assess stereoselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
  • Waste Disposal : Segregate halogen-free organic waste for incineration .

Key Research Gaps and Future Directions

  • Stereoselective Catalysis : Develop earth-abundant catalysts (e.g., Ni/Fe) to enhance enantioselectivity in esterification.
  • Toxicity Profiling : Long-term ecotoxicity studies (e.g., Daphnia magna assays) to assess environmental impact .
  • Machine Learning : Train models to predict optimal reaction conditions for chiral ester synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.